3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester
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Description
“3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . These reagents are highly valuable in organic synthesis and are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are generally environmentally benign and relatively stable .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves the use of a radical approach . Protodeboronation of alkyl boronic esters is a key step in this process . The protodeboronation of 2 alkyl pinacol boronic esters can be achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis
Boronic acids and their esters, including “this compound”, are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .Mechanism of Action
- Boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions . In this context, the boron atom facilitates the coupling of organic fragments by forming a new carbon–carbon bond .
- During the Suzuki–Miyaura coupling , oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, transferring them from boron to palladium .
Target of Action
Mode of Action
Future Directions
The future directions in the study and application of “3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” and similar compounds could involve the development of more efficient and selective synthesis methods . Additionally, given their value in organic synthesis, further exploration of their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, could be a promising area of research .
Properties
IUPAC Name |
2-(3,6-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(16)11(10)17-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLFNNFSZMWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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